Cas no 502141-03-9 (5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid)
![5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/502141-03-9x500.png)
5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid
- PB16698
- SCHEMBL2277209
- 5H-pyrrolo[3,2-b]pyrazine-7-carboxylic acid
- AS-33594
- NSC220272
- EN300-7405921
- SCHEMBL2277214
- MFCD17015977
- SMR001830714
- DTXSID90418332
- NSC-220272
- JNXHWZHCSSQBRN-UHFFFAOYSA-N
- DB-219512
- 502141-03-9
- MLS003115131
- SY097541
- 5H-Pyrrolo[2,3-b]pyrazine-7-carboxylicacid
- CS-0050465
- CHEMBL2138774
- AKOS022967480
- DTXCID60369180
- 5H-Pyrrolo(2,3-b)pyrazine-7-carboxylic acid
- 875-053-3
- 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
-
- MDL: MFCD17015977
- インチ: InChI=1S/C7H5N3O2/c11-7(12)4-3-10-6-5(4)8-1-2-9-6/h1-3H,(H,9,10)(H,11,12)
- InChIKey: JNXHWZHCSSQBRN-UHFFFAOYSA-N
- ほほえんだ: C1=CNC2=NC=C(C2=N1)C(=O)O
計算された属性
- せいみつぶんしりょう: 163.038176411g/mol
- どういたいしつりょう: 163.038176411g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.9Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
じっけんとくせい
- 密度みつど: 1.6±0.1 g/cm3
5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D298443-25g |
5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid |
502141-03-9 | 95% | 25g |
$5040 | 2024-05-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02462-100G |
5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid |
502141-03-9 | 97% | 100g |
¥ 49,500.00 | 2023-04-13 | |
abcr | AB453413-500 mg |
5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid, 95%; . |
502141-03-9 | 95% | 500MG |
€484.20 | 2022-03-01 | |
eNovation Chemicals LLC | D298443-50g |
5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid |
502141-03-9 | 95% | 50g |
$8400 | 2024-05-24 | |
eNovation Chemicals LLC | D495050-1G |
5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid |
502141-03-9 | 97% | 1g |
$370 | 2024-05-23 | |
eNovation Chemicals LLC | D495050-25G |
5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid |
502141-03-9 | 97% | 25g |
$3725 | 2024-05-23 | |
TRC | P930140-50mg |
5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid |
502141-03-9 | 50mg |
$ 160.00 | 2022-06-03 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H176628-500mg |
5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid |
502141-03-9 | 97% | 500mg |
¥11662.90 | 2023-09-02 | |
abcr | AB453413-1 g |
5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid, 95%; . |
502141-03-9 | 95% | 1g |
€553.00 | 2023-04-22 | |
Chemenu | CM108093-10g |
5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid |
502141-03-9 | 95%+ | 10g |
$*** | 2023-05-30 |
5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid 関連文献
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acidに関する追加情報
5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid (CAS No. 502141-03-9): A Key Intermediate in Modern Pharmaceutical Research
5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid, identified by its Chemical Abstracts Service number CAS No. 502141-03-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the pyrrolopyrazine class, a scaffold that has been increasingly explored for its role in drug discovery and development. The unique arrangement of nitrogen atoms in its core structure makes it a valuable building block for synthesizing more complex molecules with therapeutic relevance.
The< strong>5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid scaffold is particularly intriguing because it can be modified in various ways to yield derivatives with distinct pharmacological properties. Researchers have leveraged this flexibility to develop compounds with potential applications in oncology, neurology, and anti-inflammatory therapies. For instance, recent studies have highlighted the importance of pyrrolopyrazines in the design of kinase inhibitors, which are critical in targeting aberrant signaling pathways involved in cancer progression.
In the realm of medicinal chemistry, the< strong>7-carboxylic acid moiety attached to the pyrrolopyrazine ring provides a handle for further functionalization. This allows chemists to introduce various substituents at the 7-position, enabling the synthesis of a diverse library of analogs. Such modifications can fine-tune the pharmacokinetic and pharmacodynamic profiles of the resulting compounds, making them more suitable for clinical use. The ability to tailor these molecules has made< strong>5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid a cornerstone in the development of novel therapeutic agents.
Recent advancements in computational chemistry have further enhanced the utility of< strong>CAS No. 502141-03-9. By employing molecular modeling techniques, researchers can predict how different structural modifications will affect the biological activity of pyrrolopyrazine derivatives. This approach has accelerated the discovery process by allowing virtual screening of large compound libraries before conducting expensive wet-lab experiments. Such high-throughput virtual screening methods have been instrumental in identifying lead compounds that exhibit promising efficacy and minimal toxicity.
The< strong>5H-Pyrrolo[2,3-b]pyrazine core has also been explored for its potential in addressing neurological disorders. Studies suggest that certain derivatives of this scaffold may modulate neurotransmitter systems, offering a new avenue for treating conditions such as Alzheimer's disease and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier is particularly noteworthy, as many neurological drugs require this property to exert their therapeutic effects. Ongoing research aims to optimize the pharmacological properties of these derivatives to improve their efficacy and bioavailability.
In addition to its applications in human health,< strong>5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid has shown promise in agricultural research. Its derivatives have been investigated for their potential as plant growth regulators and pesticides. The structural features that make this compound attractive for pharmaceutical applications also contribute to its efficacy in crop protection. By designing analogs with enhanced environmental stability and target specificity, scientists hope to develop more sustainable agricultural solutions.
The synthesis of< strong>CAS No. 502141-03-9 typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient routes to this compound, reducing both cost and environmental impact. Green chemistry principles have been increasingly applied to these processes, minimizing waste and hazardous byproducts through the use of recyclable catalysts and solvent-free reactions.
The growing interest in< strong>5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid underscores its significance as a key intermediate in modern pharmaceutical research. As our understanding of its structural and functional properties continues to evolve, so too will its applications across various therapeutic areas. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into tangible benefits for patients worldwide.
502141-03-9 (5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid) 関連製品
- 1260759-71-4(7-Chloroquinoline-8-carbaldehyde)
- 1513469-13-0((4-methylmorpholin-2-yl)methyl(4-methylpentan-2-yl)amine)
- 925435-54-7(N-(2-(3-(Piperazin-1-ylmethyl)imidazo2,1-b-thiazol-6-yl)phenyl)pyrazine-2-carboxamide)
- 1806741-05-8(3-Hydroxy-6-nitro-4-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2138539-30-5(6-(cyclopropylamino)-2-(trifluoromethyl)pyridine-3-carboxylic acid)
- 1417793-59-9(N,N-Dimethyl-1-(thiazol-2-yl)ethanamine)
- 325763-68-6(1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate)
- 701245-42-3(N-{4-oxo-4H,5H,6H,7H,8H-1,3thiazolo5,4-cazepin-2-yl}benzamide)
- 1607479-45-7(2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine)
- 2206265-13-4(Methyl 5-amino-3-(benzoylamino)-1-(2-furylmethyl)-1H-indole-2-carboxylate)
